sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide

Catalog No.
S721959
CAS No.
967-80-6
M.F
C14H12N4NaO2S
M. Wt
323.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfon...

CAS Number

967-80-6

Product Name

sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide

IUPAC Name

sodium (4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide

Molecular Formula

C14H12N4NaO2S

Molecular Weight

323.33 g/mol

InChI

InChI=1S/C14H12N4O2S.Na/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;/h1-9H,15H2,(H,17,18);

InChI Key

UBDSWJJGFQSVLE-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-Amino-N-2-quinoxalinyl-benzenesulfonamide Sodium Salt; Embazin; Noxal; Noxal;

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Na]

The exact mass of the compound Sulfaquinoxaline sodium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfaquinoxaline sodium is a highly water-soluble, long-acting sulfonamide antimicrobial and coccidiostat that functions by competitively inhibiting bacterial and protozoal dihydropteroate synthase (DHPS)[1]. Unlike many short-acting veterinary antibiotics, this compound is specifically procured for its extended pharmacokinetic profile and its ability to form stable, high-concentration aqueous solutions [2]. In industrial and agricultural applications, it is primarily utilized to manufacture liquid drinking-water formulations and synergistic feed premixes targeting a broad spectrum of Eimeria species[3]. Its physicochemical properties make it a critical active pharmaceutical ingredient (API) where sustained systemic exposure and ease of flock-wide administration are required.

Attempting to substitute sulfaquinoxaline sodium with its free base form results in immediate formulation failure in liquid delivery systems; the free base is practically insoluble in neutral water, leading to precipitation, inconsistent dosing, and clogged delivery lines [1]. Substituting with other water-soluble anticoccidials, such as amprolium, leaves critical gaps in the treatment spectrum, as amprolium lacks sufficient efficacy against certain caecal stages of Eimeria (e.g., E. tenella)[2]. Furthermore, replacing it with alternative water-soluble sulfonamides like sulfachloropyridazine sodium drastically reduces the therapeutic window due to significantly shorter half-lives, forcing buyers to procure larger total volumes of API to maintain continuous dosing[3].

Aqueous Solubility for Liquid Formulation Suitability

The sodium salt form of sulfaquinoxaline was developed specifically to overcome the severe solubility limitations of the parent compound. At neutral pH, sulfaquinoxaline free base exhibits a water solubility of merely 7.5 mg/L, making it entirely unsuitable for liquid concentrates [1]. In direct contrast, sulfaquinoxaline sodium achieves a water solubility of 50 mg/mL (50,000 mg/L) . This massive increase in solubility allows formulators to create stable, high-concentration stock solutions that do not precipitate when diluted into agricultural drinking water systems.

Evidence DimensionWater solubility at 25°C
Target Compound Data50 mg/mL
Comparator Or BaselineSulfaquinoxaline free base (0.0075 mg/mL)
Quantified Difference>6,600-fold increase in aqueous solubility
ConditionsAqueous solution at neutral pH

Procuring the sodium salt is strictly required for any liquid dosing application to prevent line-clogging precipitation and ensure uniform active ingredient delivery.

Pharmacokinetic Half-Life vs. Alternative Sulfonamides

Sulfaquinoxaline sodium is distinguished from other in-class sulfonamides by its exceptionally long half-life, which dictates dosing frequency. In avian pharmacokinetic models, sulfaquinoxaline sodium demonstrates an elimination half-life of 11 to 19 hours [1]. By comparison, sulfachloropyridazine sodium, another common water-soluble veterinary sulfonamide, exhibits a half-life of only 2 hours in the same models [1]. This extended retention reduces the frequency of administration required to maintain bacteriostatic and coccidiostatic plasma concentrations.

Evidence DimensionIn vivo elimination half-life (avian models)
Target Compound Data11 to 19 hours
Comparator Or BaselineSulfachloropyridazine sodium (~2 hours)
Quantified Difference5.5x to 9.5x longer half-life
ConditionsIn vivo pharmacokinetic tracking

A longer half-life lowers the total mass of API required per treatment cycle, directly reducing procurement volumes and operational costs for large-scale administration.

Protein Binding Affinity and Systemic Retention

The extended efficacy of sulfaquinoxaline sodium is mechanically linked to its high protein binding affinity. Analytical studies measuring the distribution of sulfonamides show that sulfaquinoxaline achieves approximately 50% protein binding in biological matrices (such as egg white and plasma) [1]. In contrast, sulfadimidine (sulfamethazine) exhibits a much lower protein binding affinity of approximately 10%[1]. This high binding capacity allows sulfaquinoxaline to act as a systemic reservoir, slowly releasing the active free fraction over time.

Evidence DimensionProtein binding percentage
Target Compound Data~50%
Comparator Or BaselineSulfadimidine (~10%)
Quantified Difference5-fold higher protein binding capacity
ConditionsIn vivo / in vitro protein binding assays

High protein binding justifies the selection of this specific sulfonamide when sustained prophylactic coverage is prioritized over rapid, short-term clearance.

Concentrated Liquid Drinking-Water Formulations

Because of its 50 mg/mL aqueous solubility, sulfaquinoxaline sodium is the required form for manufacturing liquid concentrates used in automated agricultural drinking-water systems. It ensures complete dissolution and prevents the mechanical blockages that would occur if the free base were used .

Synergistic Anticoccidial Premixes

Sulfaquinoxaline sodium is frequently procured for co-formulation with amprolium. While amprolium effectively targets certain Eimeria species, it is weak against caecal stages like E. tenella. The addition of sulfaquinoxaline sodium bridges this gap, providing a comprehensive, broad-spectrum prophylactic product[1].

Long-Acting Prophylactic Feed Additives

Leveraging its 11-19 hour half-life and high protein binding, this compound is formulated into feed additives designed for sustained systemic release. This application reduces the need for continuous high-dose feeding, optimizing the overall cost of API procurement per flock [2].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

323.05786609 Da

Monoisotopic Mass

323.05786609 Da

Heavy Atom Count

22

UNII

21223EPJ40

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 43 companies with hazard statement code(s):;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

967-80-6

Wikipedia

Sulfaquinoxaline sodium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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